molecular formula C16H11ClN2O2S2 B11191443 2-[(4-chlorophenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide

2-[(4-chlorophenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide

Cat. No.: B11191443
M. Wt: 362.9 g/mol
InChI Key: FWUMIPMBOAZOTR-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide is a complex organic compound that features a benzothiazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide typically involves multiple steps:

    Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors to form the benzothiazinone ring.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biological Studies: The compound can be used to study the mechanisms of action of benzothiazinone derivatives.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]nicotinate
  • 2-[(4-chlorophenyl)sulfanyl]ethanamine hydrochloride

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide is unique due to its benzothiazinone core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H11ClN2O2S2

Molecular Weight

362.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-oxo-1,3-benzothiazin-2-yl)acetamide

InChI

InChI=1S/C16H11ClN2O2S2/c17-10-5-7-11(8-6-10)22-9-14(20)18-16-19-15(21)12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,18,19,20,21)

InChI Key

FWUMIPMBOAZOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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